5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride

nAChR subtype selectivity neuronal vs. neuromuscular safety margin

5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride (CAS 209326-19-2), also known as Tebanicline dihydrochloride, Ebanicline dihydrochloride, or ABT-594 dihydrochloride, is the bis-hydrochloride salt of the (R)-enantiomer of 5-(azetidin-2-ylmethoxy)-2-chloropyridine. It belongs to the class of synthetic nicotinic acetylcholine receptor (nAChR) ligands derived structurally from the natural alkaloid epibatidine.

Molecular Formula C9H13Cl3N2O
Molecular Weight 271.6 g/mol
Cat. No. B13457777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride
Molecular FormulaC9H13Cl3N2O
Molecular Weight271.6 g/mol
Structural Identifiers
SMILESC1CNC1COC2=CN=C(C=C2)Cl.Cl.Cl
InChIInChI=1S/C9H11ClN2O.2ClH/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7;;/h1-2,5,7,11H,3-4,6H2;2*1H
InChIKeyHZMFFIXATGBQGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride — Compound Identity, Pharmacological Class, and Core Specifications


5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride (CAS 209326-19-2), also known as Tebanicline dihydrochloride, Ebanicline dihydrochloride, or ABT-594 dihydrochloride, is the bis-hydrochloride salt of the (R)-enantiomer of 5-(azetidin-2-ylmethoxy)-2-chloropyridine [1]. It belongs to the class of synthetic nicotinic acetylcholine receptor (nAChR) ligands derived structurally from the natural alkaloid epibatidine [2]. The compound acts as a potent partial agonist at neuronal α4β2 and α3β4 nAChR subtypes, with a reported Ki of 37 pM against [³H](-)-cytisine binding at rat brain α4β2 nAChRs and 55 pM at the transfected human receptor [3]. The dihydrochloride salt (molecular formula C₉H₁₃Cl₃N₂O; MW 271.57) is supplied as a solid with demonstrated solubility of ≥100 mg/mL in H₂O (with sonication) and ≥34 mg/mL in DMSO, and is typically stored at -20°C under desiccated conditions .

Why 5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride Cannot Be Interchanged with Other nAChR Agonists — The Selectivity, Stereochemical, and Salt-Form Problem


Generic substitution among neuronal nAChR agonists is precluded by three intersecting factors that are uniquely combined in this compound. First, the (R)-enantiomer-specific configuration is critical: the S-enantiomer A-98593 exhibits 3-fold greater potency at neuromuscular α1β1δγ nAChRs (Ki = 3,420 nM vs. 10,000 nM for the R-enantiomer), compromising the >180,000-fold neuronal-over-muscle selectivity that defines ABT-594's safety margin [1]. Second, comparator nAChR agonists with superficially similar α4β2 binding—such as (±)-epibatidine (α4β2/neuromuscular selectivity ratio of only 38-fold) [2] or varenicline (partial agonist with distinct α7 and 5-HT₃ profiles)—produce quantitatively and qualitatively different in vivo pharmacological signatures, including differential motor-impairment liabilities at analgesic doses [3]. Third, the dihydrochloride salt form confers specific aqueous solubility (≥100 mg/mL in H₂O) that differs from the free base, hydrochloride, or tosylate salt forms commonly offered by alternative suppliers, directly impacting formulation reproducibility in in vivo studies. These orthogonal differentiation axes—stereochemical identity, subtype selectivity ratio, and salt-form solubility—mean that no other single nAChR ligand can serve as a drop-in replacement in protocols validated for this compound.

5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride — Quantitative Head-to-Head Differentiation Evidence


Neuronal α4β2 vs. Neuromuscular α1β1δγ nAChR Selectivity Ratio: ABT-594 vs. (±)-Epibatidine

In direct head-to-head radioligand binding comparison, ABT-594 demonstrates a neuronal-to-neuromuscular nAChR selectivity ratio of >180,000-fold, vastly exceeding that of its parent compound (±)-epibatidine, which achieves only a 38-fold selectivity ratio [1]. ABT-594 binds the α4β2 neuronal nAChR with a Ki of 37 pM (rat brain) and 55 pM (transfected human) while showing negligible affinity at the α1β1δγ neuromuscular nAChR labeled by [¹²⁵I]α-bungarotoxin (Ki = 10,000 nM). In contrast, (±)-epibatidine inhibits [³H](-)-cytisine binding to α4β2 with a Ki of 70 pM but retains significant neuromuscular affinity with a Ki of only 2.7 nM [1]. This approximately 4,700-fold difference in selectivity ratio is the single most important parameter distinguishing ABT-594's preclinical safety profile.

nAChR subtype selectivity neuronal vs. neuromuscular safety margin epibatidine analog

Motor Coordination Sparing at Antinociceptive Doses: ABT-594 vs. (-)-Nicotine and (+)-Epibatidine in Rats

In a direct comparative rat study, ABT-594 at antinociceptive doses (0.05 and 0.1 mg/kg s.c., hot-plate test) did not cause rotarod impairment, whereas both (-)-nicotine (0.8 and 1.6 mg/kg s.c.) and (+)-epibatidine (0.005 and 0.01 mg/kg s.c.) produced significant motor coordination deficits at their respective analgesic doses [1]. This finding was independently corroborated in a second study comparing (+)-epibatidine and ABT-594 in models of persistent inflammatory and neuropathic pain, where ABT-594 displayed a clearer separation between motor disruption and anti-hyperalgesic effects—significantly reversing mechanical hyperalgesia at doses below those impairing rotarod performance [2]. By contrast, (+)-epibatidine produced motor impairment at the same doses that increased tail-flick latencies [2].

rotarod performance motor impairment therapeutic window analgesic differentiation

(R)- vs. (S)-Enantiomer Neuromuscular Selectivity: ABT-594 vs. A-98593

Although both enantiomers exhibit nearly identical affinity at the neuronal α4β2 nAChR (ABT-594 Ki = 37 pM; A-98593 Ki = 34–39 pM), the (S)-enantiomer A-98593 is approximately 3-fold more potent at the neuromuscular α1β1δγ nAChR (Ki = 3,420 nM) compared with the (R)-enantiomer ABT-594 (Ki = 10,000 nM) [1]. This stereochemical difference reduces A-98593's neuronal-to-neuromuscular selectivity ratio to approximately 90,000-fold, compared with >180,000-fold for ABT-594 [1]. At the brain α-bungarotoxin-sensitive (α7-like) nAChR, A-98593 is also more potent (Ki = 4,620 nM vs. ABT-594, where affinity is also low) [1]. Importantly, although both enantiomers produce similar antinociception in the mouse hot-plate test (0.019–0.62 μmol/kg i.p.) [2], the differential neuromuscular profile of A-98593 makes it an inferior choice for studies requiring maximal motor-safety separation.

stereospecificity enantiomeric differentiation neuromuscular nAChR chiral procurement

Broad-Spectrum Analgesic Efficacy vs. Subtype-Selective α4β2 Agonists in Persistent Pain Models

In a comparative pharmacological evaluation across animal models of persistent pain, the nonselective nAChR agonists ABT-594 and varenicline both produced significant analgesic effects, whereas the highly selective α4β2 agonist ispronicline and a novel α4β2-selective potentiator failed to demonstrate analgesia in the same models [1]. This cross-study observation indicates that broad nAChR subtype engagement—including α3β4 activity, for which ABT-594 has documented affinity —may be mechanistically necessary for analgesic efficacy in persistent pain states. ABT-594 retains high α4β2 affinity (Ki = 37 pM) while simultaneously engaging α3β4 receptors, a dual profile that ispronicline lacks [1]. Additionally, ABT-594 produced dose-dependent reversal of both inflammatory hyperalgesia (Freund's complete adjuvant model) and neuropathic hyperalgesia (partial sciatic nerve ligation) at doses of 0.05–0.1 mg/kg s.c. [2].

nonselective vs. selective nAChR agonist persistent pain models ispronicline analgesic efficacy comparison

Functional Agonist Potency and Intrinsic Activity at α4β2 nAChR: ABT-594 vs. (±)-Epibatidine and (-)-Nicotine

In functional ⁸⁶Rb⁺ efflux assays at the transfected human α4β2 nAChR (K177 cells), ABT-594 acts as a partial agonist with an EC₅₀ of 140 nM and an intrinsic activity (IA) of 130% relative to (-)-nicotine [1]. (±)-Epibatidine is 8- to 64-fold more potent than ABT-594 in these functional assays but also has higher IA [1]. At the IMR-32 sympathetic ganglion-like nAChR subtype, ABT-594 has an EC₅₀ of 340 nM (IA = 126%); at the F11 dorsal root ganglion line, EC₅₀ = 1,220 nM (IA = 71%); and at the human α7 homo-oligomeric nAChR (oocytes), EC₅₀ = 56,000 nM (IA = 83%) [1]. The functional EC₅₀ at α4β2 (140 nM) is approximately 3,800-fold higher than the binding Ki (37 pM), consistent with partial agonist behavior requiring higher receptor occupancy for functional response. In vivo, ABT-594 (0.62 μmol/kg i.p.) produced maximal antinociception in the mouse hot-plate test, with efficacy comparable to morphine but without opioid-like withdrawal or constipation [2].

functional EC₅₀ intrinsic activity ⁸⁶Rb⁺ efflux agonist efficacy ranking

Renal Elimination Pathway and Population Pharmacokinetic Predictability

A population pharmacokinetic analysis from a randomized, double-blind, placebo-controlled Phase 2 study (N=266 subjects with diabetic peripheral neuropathic pain) established that ABT-594 is primarily eliminated as unchanged drug in the urine, with creatinine clearance identified as the sole significant covariate of drug clearance after backward elimination (P<0.005) [1]. This renal elimination pathway is distinct from that of many comparator nAChR ligands, which undergo extensive hepatic metabolism via CYP450 enzymes—for example, varenicline undergoes minimal metabolism but is actively secreted via renal organic cation transporters, creating different drug-drug interaction profiles [2]. The one-compartment base model optimally characterized ABT-594 plasma concentration-time profiles, with age and creatinine clearance as significant covariates in forward selection [1]. This predictable pharmacokinetic behavior, dominated by renal function rather than polymorphic metabolic enzymes, provides a quantifiable advantage for study design in renally characterized animal models or in translational research where predictable exposure is paramount.

renal clearance population PK creatinine clearance unchanged drug excretion Phase 2 clinical data

5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride — Evidence-Backed Research and Industrial Application Scenarios


Preclinical Pain Research Requiring Non-Opioid Analgesic with Motor-Sparing Profile

For laboratories evaluating non-opioid analgesic mechanisms in rodent models of acute thermal, persistent inflammatory, or neuropathic pain, ABT-594 dihydrochloride is the most thoroughly characterized nAChR agonist that combines full analgesic efficacy with documented sparing of motor coordination at analgesic doses (0.05–0.1 mg/kg s.c. in rat) [1]. Unlike (+)-epibatidine and (-)-nicotine—both of which impair rotarod performance at analgesic doses [1]—ABT-594 permits behavioral pain readouts free of motor confounds across multiple pain modalities (hot-plate, formalin test, FCA inflammatory hyperalgesia, partial sciatic nerve ligation) [2]. The dihydrochloride salt's high aqueous solubility (≥100 mg/mL in H₂O) facilitates precise dosing in parenteral formulations, while the compound's renal elimination pathway (unchanged drug in urine; creatinine clearance as primary clearance covariate) [3] simplifies PK interpretation in renally characterized rodent strains.

Nicotinic Receptor Subtype Selectivity Screening and Probe Compound Studies

ABT-594 dihydrochloride serves as an essential reference agonist for nAChR subtype selectivity panels, providing a unique benchmark defined by its >180,000-fold neuronal (α4β2) over neuromuscular (α1β1δγ) selectivity ratio [1]. This property makes it the preferred positive control for screening campaigns aimed at identifying novel α4β2-preferring ligands that minimize neuromuscular off-target activity. The (R)-enantiomer specificity is critical: the S-enantiomer A-98593 exhibits 3-fold greater neuromuscular affinity (Ki = 3,420 nM vs. 10,000 nM) and cannot substitute for ABT-594 in selectivity calibrations [1]. Additionally, ABT-594's functional EC₅₀ of 140 nM at human α4β2 (K177 cells, ⁸⁶Rb⁺ efflux) with IA = 130% of (-)-nicotine [1] provides a quantitative functional reference point distinct from binding-only data.

Safety Pharmacology Studies Investigating Therapeutic Window Separation

For safety pharmacology programs evaluating the therapeutic window of nAChR-targeted analgesics, ABT-594 dihydrochloride provides a well-characterized reference compound with documented dose separation between efficacy and toxicity endpoints. The compound's seizure ED₅₀ (1.9 μmol/kg i.p.) and LD₅₀ (19.1 μmol/kg i.p.) in mice are 10- and 100-fold above the minimum effective antinociceptive dose (0.062 μmol/kg i.p.) [1]. This separation, while narrower than desired for clinical development, is substantially broader than that of (±)-epibatidine, which induces convulsions at doses only ~3-fold above antinociceptive thresholds and has a safety index only 4-fold higher than epibatidine [2]. The motor-sparing property at analgesic doses further supports ABT-594 as a benchmark 'best-case' nAChR agonist profile for benchmarking novel chemical entities in tiered safety pharmacology assessments.

Translational Pharmacokinetic/Pharmacodynamic Modeling with Renal-Cleared nAChR Agonist

ABT-594 dihydrochloride is uniquely supported by a published population PK model derived from a 266-subject Phase 2 clinical trial in diabetic peripheral neuropathic pain, establishing a one-compartment model with creatinine clearance as the sole significant covariate of clearance [1]. This renal elimination profile—with drug excreted primarily unchanged in urine—contrasts with hepatically metabolized nAChR ligands and simplifies allometric scaling and PK/PD modeling. For academic and industrial PK scientists, the availability of validated clinical PK parameters combined with the compound's high aqueous solubility (facilitating intravenous formulation for absolute bioavailability studies) [2] makes ABT-594 an ideal probe for studying renal-function-dependent pharmacokinetics of nAChR ligands in translational pain research.

Quote Request

Request a Quote for 5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.